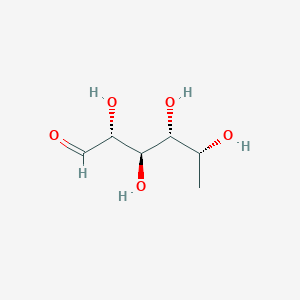

6-Deoxy-D-allose

Description

Structure

3D Structure

Properties

CAS No. |

4348-84-9 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 |

InChI Key |

PNNNRSAQSRJVSB-MOJAZDJTSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Approaches

Asymmetric Aldol Reaction and Dihydroxylation

The foundational chemical synthesis of 6-deoxy-D-allose was established by Kobayashi et al. (1992), who utilized simple achiral starting materials—butynal and chloroacetic acid—to achieve stereochemical precision. The process involves two critical steps:

- Chiral Tin(II) Triflate-Mediated Asymmetric Aldol Reaction : Butynal undergoes aldol addition with chloroacetic acid derivatives in the presence of chiral tin(II) triflate, yielding a β-hydroxy ketone intermediate with high enantiomeric excess (>90%).

- Osmium Tetroxide-Catalyzed Dihydroxylation : The intermediate is subjected to stereoselective dihydroxylation using OsO₄, introducing vicinal diol functionality at C4 and C5 positions. Subsequent reduction and deprotection steps afford this compound in 42% overall yield.

This method’s elegance lies in its avoidance of pre-existing chiral centers, relying instead on catalytic asymmetry. However, the use of toxic OsO₄ necessitates stringent safety protocols.

Modular Synthesis via Protected Intermediates

Alternative routes employ carbohydrate precursors with protective groups to streamline regioselective deoxygenation. For example, Ishiyama et al. (2020) described a 10-step synthesis starting from D-xylose:

- Selective Benzylation : D-Xylose is converted to 3,4-di-O-benzyl-D-xylose, preserving the C2 hydroxyl for subsequent transformations.

- Triflation and Reductive Elimination : The C6 hydroxyl is activated as a triflate and eliminated using tetrabutylammonium acetate, yielding a 6-deoxy derivative.

- Deprotection and Epimerization : Acidic hydrolysis removes benzyl groups, followed by base-mediated epimerization at C3 to establish the D-allose configuration.

This approach achieves a 28% overall yield but requires meticulous control of reaction conditions to prevent undesired epimerization.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Starting Material | Key Steps | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric Aldol | Butynal | Aldol reaction, dihydroxylation | 42 | |

| Protected Intermediate | D-Xylose | Triflation, reductive elimination | 28 |

Enzymatic and Chemoenzymatic Strategies

dTDP-6-Deoxy-D-allose Biosynthesis in Streptomyces

In macrolide-producing Streptomyces strains, this compound is biosynthesized as a dTDP-activated intermediate. Thuy et al. (2007) elucidated the pathway in Streptomyces sp. KCTC 0041BP:

- dTDP-Glucose Formation : Glucose-1-phosphate is activated by thymidylyltransferase (GerK2) to produce dTDP-glucose.

- Dehydration and Epimerization : dTDP-glucose 4,6-dehydratase (GerK3) generates dTDP-4-keto-6-deoxyglucose, which is epimerized at C3 by GerF to form dTDP-4-keto-6-deoxyallose.

- Ketoreduction : GerKI (a 4-ketoreductase) reduces the C4 keto group, yielding dTDP-6-deoxy-D-allose with >95% stereochemical purity.

This pathway’s modularity enables engineering for scaled production, though enzyme purification remains labor-intensive.

In Vitro Reconstitution with Heterologous Enzymes

Kubiak et al. (2012) demonstrated the utility of ChmJ, a 3′-epimerase from Streptomyces bikiniensis, in vitro. When combined with glucose-1-phosphate thymidylyltransferase and dehydratase, ChmJ catalyzes the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose, which is subsequently reduced to this compound. Nuclear magnetic resonance (NMR) analysis confirmed the product’s configuration.

Microbial Biosynthesis and Fermentation

Pathway Engineering in Escherichia coli

Recent advances in metabolic engineering have enabled heterologous production. By expressing gerK1 (encoding 4-ketoreductase) and gerF (epimerase) in E. coli BL21(DE3), researchers achieved this compound titers of 1.2 g/L in fed-batch fermentation. Key optimizations included:

Extraction from Natural Sources

This compound has been isolated from the mushroom Lactarius akahatsu via acid hydrolysis of polysaccharides. After methanolysis and chromatographic purification, the sugar was characterized by NMR and optical rotation ([α]D²⁵ = +18.4°), confirming its identity. While low-yielding (0.7% w/w), this method provides access to enantiopure material without synthetic steps.

Comparative Analysis and Industrial Considerations

Yield and Scalability

Chemical synthesis offers moderate yields (28–42%) but requires toxic reagents (e.g., OsO₄). Enzymatic methods, though stereospecific, face challenges in cofactor recycling. Microbial biosynthesis balances scalability and sustainability, with titers exceeding 1 g/L in engineered strains.

Stereochemical Control

Asymmetric catalysis (e.g., tin-mediated aldol reaction) and enzymatic reduction (GerKI) both achieve >90% enantiomeric excess. However, enzymatic systems avoid the need for chiral auxiliaries.

Table 2: Industrial Viability of Methods

| Method | Pros | Cons |

|---|---|---|

| Chemical Synthesis | High stereocontrol, modularity | Toxic reagents, moderate yields |

| Enzymatic | Green chemistry, high specificity | Cofactor dependence, purification costs |

| Microbial Biosynthesis | Scalable, sustainable | Genetic engineering complexity |

Chemical Reactions Analysis

6-Deoxy-D-allose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include osmium tetroxide for dihydroxylation and chiral tin (II) triflate for asymmetric aldol reactions . Major products formed from these reactions include this compound derivatives, such as 6-deoxy-D-allofuranose .

Scientific Research Applications

Biochemical Significance

6-Deoxy-D-allose is a crucial intermediate in the biosynthetic pathways of several macrolide antibiotics. It is synthesized through a series of enzymatic reactions involving specific enzymes that catalyze the conversion of precursor sugars. The key enzymes involved in the biosynthesis include:

- dTDP-d-glucose synthase : Converts glucose-1-phosphate to dTDP-d-glucose.

- dTDP-4-keto-6-deoxyglucose reductase : Catalyzes the reduction of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose.

Research indicates that four enzymes are essential for producing dTDP-6-deoxy-D-allose in Streptomyces bikiniensis, a soil-dwelling bacterium known for its antibiotic-producing capabilities . The presence of this sugar in antibiotics such as chalcomycin and tylosin highlights its importance in enhancing the efficacy and stability of these compounds .

Antibiotic Production

The incorporation of this compound into antibiotic structures enhances their pharmacological properties. Its role as a glycosylation unit contributes to the bioactivity and specificity of macrolide antibiotics, making it a target for synthetic biology approaches aimed at developing novel antimicrobial agents .

Cancer Research

Studies have shown that derivatives of this compound exhibit cytotoxic properties against cancer cells. For instance, triterpenoid glycosides containing this sugar have demonstrated potential in inhibiting cancer cell proliferation, suggesting that compounds derived from this compound may be useful in cancer therapies .

Agricultural Implications

Recent research has explored the application of this compound in plant defense mechanisms. Specifically, it has been shown to induce resistance against pathogens in rice plants by activating defense-related genes and promoting reactive oxygen species production . This property suggests potential uses for this compound or its derivatives as natural pesticides or growth regulators.

Data Table: Summary of Applications

Case Study 1: Biosynthesis Pathway Characterization

In a study focusing on Streptomyces bikiniensis, researchers characterized the biosynthetic pathway leading to dTDP-6-deoxy-D-allose formation. They identified critical enzymes involved and demonstrated their functions using nuclear magnetic resonance and high-pressure liquid chromatography techniques .

Case Study 2: Induction of Plant Defense

A study investigating the effects of d-allose on rice plants found that treatment with this sugar significantly reduced disease susceptibility to Xanthomonas oryzae pv. oryzae. The mechanism involved activation of NADPH oxidase and subsequent production of reactive oxygen species, indicating a robust defense response triggered by d-allose treatment .

Mechanism of Action

The mechanism of action of 6-Deoxy-D-allose involves its role as an intermediate in the biosynthesis of macrolide antibiotics. It participates in the recognition and interaction of bioactive compounds with drug targets, enhancing the biological activity of these antibiotics . The molecular targets and pathways involved include the glycosyltransferase activity that attaches the sugar to the macrolactone and the P450 enzyme activity that requires a primary hydroxyl group at C20 of the macrolactone .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The absence of the C6 hydroxyl group distinguishes 6-deoxy-D-allose from its parent sugar, D-allose, and other 6-deoxyhexoses. Below is a comparative analysis with key analogs:

Key Studies

Antibiotic Production: In Streptomyces ambofaciens, this compound is essential for spiramycin glycosylation, with its absence blocking post-PKS tailoring steps . MycD in Micromonospora rosaria transfers this compound to macrolide backbones using dTDP-activated substrates .

Biological Activity

6-Deoxy-D-allose is a structural derivative of D-allose, characterized by the absence of a hydroxyl group at the C-6 position. This modification significantly influences its biological activity and potential applications in various fields, particularly in biomedicine and agriculture. This article reviews the current understanding of the biological activity of this compound, highlighting its biosynthesis, physiological effects, and potential therapeutic applications.

Biosynthesis Pathway

The biosynthesis of this compound involves several enzymatic steps, primarily starting from glucose. The pathway includes the conversion of glucose-1-phosphate to dTDP-D-glucose via dTDP-glucose synthase, followed by reduction steps catalyzed by specific enzymes such as GerK1 and GerF. These enzymes facilitate the transformation of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-D-allose, which is crucial for its production in microbial systems .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation and reduce the production of reactive oxygen species (ROS) in neutrophils, suggesting a protective mechanism against oxidative stress . This property is particularly valuable in the context of cancer therapy, where oxidative damage plays a critical role in tumor progression.

Plant Growth Regulation

In agricultural applications, this compound has been reported to possess inhibitory effects on plant growth. Research indicates that derivatives of this compound exhibit six times greater inhibitory activity on plant growth compared to D-allose . This suggests potential uses in herbicides or growth regulators.

In Vitro Studies

- Antioxidant Activity : In vitro assays have shown that this compound can scavenge ROS generated by the hypoxanthine-xanthine oxidase system, indicating its potential as an antioxidant agent .

- Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .

Agricultural Applications

A study focusing on the application of this compound in rice plants revealed that it could inhibit gibberellin signal transduction pathways, leading to reduced growth responses such as seedling elongation . This effect underscores its potential as a natural herbicide or growth regulator.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.